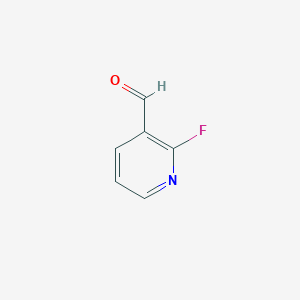

2-Fluoro-3-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBVGDCXXGXDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465675 | |

| Record name | 2-Fluoro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-90-7 | |

| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Among these valuable building blocks, 2-Fluoro-3-formylpyridine (also known as 2-fluoropyridine-3-carbaldehyde) has emerged as a particularly versatile intermediate.[3][4][5] Its unique arrangement of a reactive aldehyde group and an activated fluoro-substituted pyridine ring provides a powerful synthetic handle for constructing complex molecular architectures.

This guide offers an in-depth exploration of the core properties of this compound, providing field-proven insights into its synthesis, reactivity, and applications, with a focus on empowering researchers in drug discovery and development.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development.

Physical and Chemical Identity

This compound is a solid at room temperature, typically appearing as an off-white to yellow crystalline powder.[6] Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO | PubChem[3] |

| Molecular Weight | 125.10 g/mol | PubChem[3][7] |

| CAS Number | 36404-90-7 | Sigma-Aldrich, PubChem[3] |

| IUPAC Name | 2-fluoropyridine-3-carbaldehyde | PubChem[3] |

| Synonyms | 2-Fluoro-3-pyridinecarboxaldehyde, 2-fluoronicotinaldehyde | PubChem[3] |

| Purity (Typical) | ≥97% | LabSolutions, Sigma-Aldrich[6] |

Spectroscopic Signature

Spectroscopic data is critical for reaction monitoring and final product confirmation. While specific spectra should always be acquired for each batch, the following provides a general reference for what to expect.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. For the related isomer, 3-fluoro-2-formylpyridine (in CDCl₃), characteristic signals include multiplets for the pyridine ring protons between δ 7.54-7.57 ppm, a doublet at δ 8.61 ppm, and a singlet for the aldehyde proton at δ 10.20 ppm.[8] Similar patterns are expected for this compound, with coupling constants influenced by the fluorine atom.

-

InChI Key: A standardized, unique structural identifier is OFBVGDCXXGXDKU-UHFFFAOYSA-N.[3]

Part 2: Synthesis and Reactivity Profile

The synthetic utility of this compound is defined by the distinct reactivity of its two primary functional groups: the aldehyde and the fluorinated pyridine ring.

Synthesis Pathway: Ortho-Directed Metalation

A common and effective laboratory-scale synthesis of related fluorinated formylpyridines involves a directed ortho-metalation strategy. This approach leverages the directing ability of the pyridine nitrogen to achieve regioselective functionalization. A representative protocol for a similar isomer, 3-fluoro-2-formylpyridine, is outlined below, illustrating the core principles applicable to this class of compounds.

Experimental Protocol: Synthesis of 3-Fluoro-2-formylpyridine [8]

Objective: To synthesize 3-fluoro-2-formylpyridine via directed ortho-metalation of 3-fluoropyridine followed by formylation.

Step 1: Activation and Lithiation

-

To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) in anhydrous diethyl ether, slowly add n-butyllithium (n-BuLi) (1.1 eq) at -25 °C.

-

Causality: DABCO acts as a ligand that complexes with n-BuLi, modulating its reactivity and preventing unwanted side reactions. The temperature is critical to maintain the stability of the organolithium reagent.

-

-

Stir the mixture for 45 minutes between -25 °C and -10 °C, then cool to -70 °C.

-

Slowly add 3-fluoropyridine (1.0 eq) dropwise, maintaining the temperature between -70 °C and -60 °C.

-

Causality: The pyridine nitrogen directs the lithiation to the adjacent C2 position. The low temperature is essential to prevent decomposition and ensure regioselectivity.

-

-

Continue stirring at this temperature for 1.5 hours to ensure complete lithiation.

Step 2: Formylation and Quench

-

Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture.

-

Causality: DMF serves as the formylating agent. The electrophilic carbonyl carbon of DMF is attacked by the nucleophilic lithiated pyridine.

-

-

Allow the reaction to proceed to completion (monitoring by TLC is recommended).

Step 3: Workup and Purification

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine all organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.

Logical Workflow for Synthesis

Caption: Directed ortho-metalation and formylation workflow.

Key Reaction Modalities

The synthetic power of this compound stems from its dual reactivity.

-

Reactions at the Aldehyde Group: The formyl group is a classic electrophile, readily participating in a host of transformations essential for building molecular complexity.[9] These include:

-

Reductive Amination: Formation of diverse secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Creation of carbon-carbon double bonds.

-

Nucleophilic Additions: Reactions with Grignard or organolithium reagents to generate secondary alcohols.

-

Condensation Reactions: Formation of Schiff bases with primary amines, which can serve as valuable ligands in coordination chemistry.[10]

-

-

Reactions at the Fluorinated Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), displacing the fluoride ion. This reactivity is fundamental in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are workhorses in modern pharmaceutical synthesis.[1]

Reaction Versatility Diagram

Caption: Key reaction pathways for this compound.

Part 3: Applications in Drug Discovery and Development

Fluorinated pyridines are privileged scaffolds in medicinal chemistry.[1] The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1][2]

This compound serves as a key starting material for synthesizing more complex molecules with potential therapeutic activity. Its ability to undergo both SₙAr and aldehyde chemistry allows for the divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs. For example, it can be used to construct novel kinase inhibitors, receptor antagonists, or anti-infective agents.

Part 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for ensuring laboratory safety.

Hazard Identification

This compound is classified as hazardous.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[12][13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are recommended.[12][14]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the dual reactivity of its aldehyde and fluoro-pyridine functionalities. Its utility in constructing complex, biologically active molecules makes it an indispensable tool for researchers in drug discovery and chemical synthesis. A comprehensive understanding of its properties, synthetic access, and reactivity profile, coupled with stringent adherence to safety protocols, will empower scientists to fully leverage its potential in developing the next generation of therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. Available at: [Link]

-

American Elements. 3-Fluoro-2-formylpyridine | CAS 31224-43-8. Available at: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Fluoro-3-methylpyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-pyridinecarboxaldehyde; this compound; 2-fluoropyridine-3-carbaldehyde | Chemrio [chemrio.com]

- 5. 2-Fluoro-3-pyridinecarboxaldehyde; this compound; 2-fluoropyridine-3-carbaldehyde | Chemrio [chemrio.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2-Fluoro-3-formylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Pyridine Aldehyde

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its aqueous solubility, and its stable aromatic nature make it a privileged structure.[1] The strategic introduction of a fluorine atom and a reactive formyl group, as seen in 2-Fluoro-3-formylpyridine, transforms this simple heterocycle into a highly versatile and valuable building block. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the aldehyde serves as a versatile chemical handle for constructing complex molecular architectures.[3]

This guide provides an in-depth technical overview of this compound, moving beyond basic data to offer insights into its synthesis, reactivity, and practical application. The information herein is curated to empower researchers in leveraging this reagent to its full potential in their discovery and development programs.

Core Compound Identification and Properties

Proper identification is the bedrock of reproducible science. All key identifiers and physical properties for this compound are consolidated below.

| Property | Value | Source |

| CAS Number | 36404-90-7 | [4][5] |

| IUPAC Name | 2-fluoropyridine-3-carbaldehyde | [5] |

| Synonyms | 2-Fluoro-3-pyridinecarboxaldehyde, this compound | [4][5] |

| Molecular Formula | C₆H₄FNO | [4][5] |

| Molecular Weight | 125.10 g/mol | [4][5] |

| Appearance | Typically a solid (Varies by purity) | N/A |

| Purity | Commercially available at ≥97% | [4] |

Synthesis Pathway: Directed Ortho-Metalation

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. The fluorine atom at the C2 position is a moderately effective directed metalation group (DMG), guiding lithiation to the adjacent C3 position. This approach offers high regioselectivity, which is paramount for avoiding isomeric impurities.

The workflow leverages the electron-withdrawing nature of the fluorine to increase the acidity of the C3 proton, facilitating its abstraction by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF).

Causality Behind Experimental Choices:

-

Base Selection (LDA): LDA is a strong, sterically hindered base. Its strength is sufficient to deprotonate the weakly acidic C3 proton, while its bulk minimizes the risk of nucleophilic attack on the pyridine ring itself.

-

Solvent (THF): Tetrahydrofuran is an aprotic polar solvent that effectively solvates the lithium cation and remains stable at the required low temperatures.

-

Temperature (-78 °C): This low temperature is critical for maintaining the stability of the highly reactive aryllithium intermediate, preventing side reactions and decomposition.

Spectroscopic Profile for Compound Verification

Confirming the structure and purity of this compound is essential. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[6][7][8]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehydic Proton (CHO): A singlet (or a narrow doublet due to coupling with ring protons) is expected around δ 10.2-10.4 ppm. This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will likely be the most downfield. Coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: Five distinct signals. The carbon bearing the fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (J ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

-

IR (ATR):

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.[8]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 125.

-

Fragmentation: A characteristic peak at m/z = 124 corresponding to the loss of a hydrogen atom ([M-H]⁺), and a peak at m/z = 96 corresponding to the loss of the formyl group ([M-CHO]⁺).

-

Reactivity and Key Synthetic Transformations

The utility of this compound stems from the distinct reactivity of its two functional moieties: the electrophilic aldehyde and the fluorinated pyridine ring. This dual functionality allows for a wide range of sequential or orthogonal synthetic transformations.

-

Reductive Amination: This is one of the most powerful and widely used reactions for installing amine diversity. The aldehyde first condenses with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to yield the corresponding amine. This is a cornerstone of library synthesis in drug discovery.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions provide reliable access to substituted alkenes by reacting the aldehyde with phosphorus ylides or phosphonate carbanions, respectively. This is a key method for C-C bond formation.

-

Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde carbonyl to form secondary alcohols, providing another robust method for scaffold elaboration.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards SNAr. While the C-F bond is strong, under forcing conditions or with potent nucleophiles, the fluorine at C2 can be displaced.

A Self-Validating Protocol: Reductive Amination

This protocol describes a representative reductive amination to synthesize N-benzyl-1-(2-fluoropyridin-3-yl)methanamine. It is designed as a self-validating system, with clear steps for reaction, monitoring, workup, and purification.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 250 mg, 2.0 mmol).

-

Dissolve the aldehyde in anhydrous DCM (20 mL).

-

Add benzylamine (e.g., 225 mg, 2.1 mmol) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the imine/iminium intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (e.g., 636 mg, 3.0 mmol). Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. It is less water-sensitive than NaBH₄.

-

Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Identification: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

-

Skin and Body Protection: Use a lab coat. Ensure an emergency eyewash station and safety shower are accessible.[9]

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and refrigeration is recommended.[9][12]

References

-

LabSolutions. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde. Retrieved from LabSolutions website. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. Retrieved from PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from Inno Pharmchem. [Link]

-

American Elements. (n.d.). 3-Fluoro-2-formylpyridine. Retrieved from American Elements. [Link]

-

CP Lab Safety. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde, min 97%, 10 grams. Retrieved from CP Lab Safety. [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Retrieved from Inno Pharmchem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11344017, 3-Fluoro-2-pyridinecarboxaldehyde. Retrieved from PubChem. [Link]

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Kumar, P., & Kumar, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

-

ResearchGate. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from ResearchGate. [Link]

-

Verma, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 51-78. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

ACS Physical Chemistry Au. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. Retrieved from ACS Publications. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-FLUORO-2-FORMYLPYRIDINE(31224-43-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. geneseo.edu [geneseo.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

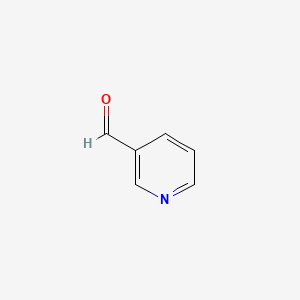

2-Fluoro-3-formylpyridine chemical structure

An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-fluoropyridine-3-carbaldehyde), a pivotal heterocyclic building block in contemporary drug discovery and materials science. We delve into its fundamental physicochemical properties, detail a robust and validated synthetic protocol with mechanistic insights, and explore its versatile reactivity. The guide highlights its strategic importance as a precursor in the synthesis of complex, high-value molecules, particularly within medicinal chemistry. Safety, handling, and characterization data are also presented to provide a complete operational understanding for researchers, chemists, and drug development professionals.

The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold found in numerous natural products and pharmaceuticals, including essential drugs like niacin and pyridoxine[1]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's biological profile[2][3]. Introducing fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and increase receptor binding affinity[2]. Analysis of recently FDA-approved drugs reveals a significant number of fluorinated compounds, underscoring the success of this strategy[3].

This compound (CAS: 36404-90-7) is a prime example of a fluorinated pyridine intermediate that offers significant synthetic versatility. Its structure combines the influential electronic effects of the fluorine atom with the reactive aldehyde group, making it a valuable starting point for constructing diverse molecular architectures[4].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, compiled from reliable chemical databases and supplier documentation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 36404-90-7 | [5] |

| Molecular Formula | C₆H₄FNO | [5] |

| Molecular Weight | 125.10 g/mol | [5] |

| IUPAC Name | 2-fluoropyridine-3-carbaldehyde | [5] |

| Boiling Point | 181 °C (lit.) | [6] |

| Density | 1.126 g/cm³ at 25 °C (lit.) | [6] |

| Purity | Typically ≥97% | |

| InChI Key | OFBVGDCXXGXDKU-UHFFFAOYSA-N | [5] |

Table 2: Representative Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54-7.57 (m, 2H), 8.61 (d, J = 2.20 Hz, 1H), 10.20 (s, 1H) | [7] |

| Appearance | Colorless to light yellow liquid or solid | N/A |

Synthesis Protocol: Directed Ortho-Metalation

A common and effective method for synthesizing this compound is through the directed ortho-metalation of 3-fluoropyridine. The fluorine atom acts as a powerful ortho-directing group, facilitating regioselective deprotonation at the C2 position.

Diagram 1: Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and should be performed by trained personnel in a controlled laboratory setting.[7]

-

Reagent Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve DABCO (1.1 eq.) in anhydrous diethyl ether (approx. 0.3 M solution).

-

Base Activation: Cool the solution to -25 °C. Slowly add n-BuLi (1.6 M in hexane, 1.1 eq.) dropwise, maintaining the temperature between -25 and -10 °C. Stir the resulting slurry for 45 minutes. Causality: DABCO forms a complex with n-BuLi, increasing its basicity and preventing unwanted nucleophilic addition to the pyridine ring.

-

Metalation: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Add 3-fluoropyridine (1.0 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1.5 hours. Causality: The low temperature is critical to ensure kinetic control, favoring deprotonation at the C2 position directed by the fluorine atom and preventing decomposition of the lithiated intermediate.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq.) dropwise to the reaction mixture at -70 °C. Allow the reaction to proceed for another hour before gradually warming to room temperature. Causality: DMF serves as the electrophilic source of the formyl group.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.[7]

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two key functional groups: the aldehyde and the fluorinated aromatic ring.

Diagram 2: Key Reaction Pathways

Caption: Synthetic utility of this compound via its functional groups.

-

Aldehyde Chemistry : The formyl group is a versatile handle for chain extension and functionalization. It readily undergoes:

-

Reductive Amination : Reaction with primary or secondary amines followed by reduction to form various substituted aminomethylpyridines, a common motif in bioactive molecules[4].

-

Wittig and Horner-Wadsworth-Emmons Reactions : Conversion to α,β-unsaturated alkenes, providing access to a wide range of conjugated systems[4].

-

Nucleophilic Addition : Reactions with Grignard or organolithium reagents to produce secondary alcohols[4].

-

Oxidation/Reduction : The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic potential.

-

-

Pyridine Ring Chemistry : The fluorine atom at the C2 position activates the ring for Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles can displace the fluoride, allowing for the introduction of various substituents (e.g., -OR, -NR₂, -SR). This is a powerful method for late-stage functionalization in a synthetic route.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in pharmaceuticals. Its derivatives are key intermediates in the synthesis of compounds with potential therapeutic activities. For instance, related structures like 3-Fluoro-2-formylpyridine are used to prepare taxoid derivatives with anti-tumor properties and to synthesize potent antibacterial agents effective against resistant strains like MRSA. The pyridine scaffold itself is integral to a vast number of drugs, and its functionalization is a key strategy in developing kinase inhibitors, CNS-acting agents, and antimicrobials[1].

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications, this compound is:

-

Harmful if swallowed (H302)[5].

-

Causes skin irritation (H315)[5].

-

Causes serious eye irritation (H319)[5].

-

May cause respiratory irritation (H335)[5].

Recommended Handling Procedures

-

Engineering Controls : Always work in a well-ventilated chemical fume hood to avoid inhalation of vapors[6]. Safety showers and eyewash stations should be readily accessible[8].

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield[9].

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated[6][9].

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors[10].

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[6].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[10].

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended[6].

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the synergistic interplay between its aldehyde functionality and the electronically modified pyridine ring. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers. By providing access to a diverse range of complex fluorinated heterocycles, it continues to play a vital role in the development of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Available at: [Link]

-

Wu, L., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

American Elements (n.d.). 3-Fluoro-2-formylpyridine. American Elements. Available at: [Link]

- Google Patents (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents (2013). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

-

Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Gutsul, E., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 8. geneseo.edu [geneseo.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its utility, its synthetic pathways, and its strategic application in creating next-generation therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 2-fluoropyridine-3-carbaldehyde) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

The strategic placement of the fluorine atom, one of the most electronegative elements, significantly modulates the electronic properties of the pyridine ring.[1] This modification can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic properties of parent molecules.[1][2] The pyridine scaffold itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and engage in specific hydrogen bonding interactions.[3][4][5]

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | [6][7] |

| Molecular Weight | 125.10 g/mol | [6][7] |

| CAS Number | 36404-90-7 | [7] |

| IUPAC Name | 2-fluoropyridine-3-carbaldehyde | [6] |

| Purity | Typically ≥97% | [7] |

| Appearance | Varies (often a solid) | N/A |

| Solubility | Slightly soluble in water | [8] |

Synthesis Strategy: Directed Ortho-Metalation

The core principle involves using the fluorine atom as a directing group to facilitate deprotonation at the adjacent C2 position, followed by quenching with an electrophile (in this case, a formylating agent).

Illustrative Experimental Protocol: Synthesis of 3-Fluoro-2-formylpyridine

This protocol is adapted from established methods for synthesizing substituted fluoropyridines.[8]

Objective: To introduce a formyl group at the C2 position of a 3-fluoropyridine ring via a lithiation-formylation sequence.

Reagents and Materials:

-

3-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

-

Complex Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve DABCO (1.1 eq) in anhydrous diethyl ether.

-

Base Activation: Cool the solution to -25 °C. Slowly add n-BuLi (1.1 eq) to the solution. The formation of a complex between DABCO and n-BuLi creates a less pyrophoric and more manageable basic system. Stir the mixture for 45 minutes while allowing the temperature to rise to -10 °C.

-

Lithiation: Cool the reaction mixture to -70 °C. Add 3-fluoropyridine (1.0 eq) dropwise, ensuring the temperature remains below -60 °C. The fluorine atom directs the lithiation to the C2 position. The reaction is stirred at this temperature for 1.5 hours to ensure complete deprotonation.

-

Electrophilic Quench (Formylation): Add anhydrous DMF (2.0 eq) to the reaction mixture. DMF serves as the formyl group source.

-

Work-up and Purification: Upon reaction completion (monitored by TLC or GC-MS), the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically via column chromatography, to yield the final 3-Fluoro-2-formylpyridine.[8]

Synthesis Workflow Diagram

Caption: Directed Ortho-Metalation synthesis workflow.

Chemical Reactivity and Utility in Drug Design

The true power of this compound lies in its aldehyde functionality, which serves as a versatile handle for constructing more complex molecular architectures. Its utility is central to fragment-based drug discovery and lead optimization campaigns.

Key Transformations:

-

Reductive Amination: The aldehyde can be readily converted into a wide array of primary, secondary, and tertiary amines. This is arguably one of the most important reactions in medicinal chemistry for introducing basic nitrogen centers, which are crucial for solubility and target binding.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide reliable routes to form carbon-carbon double bonds (alkenes), allowing for the extension of carbon scaffolds or the introduction of specific geometric constraints into a molecule.[9]

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde yields secondary alcohols, providing a new stereocenter and a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized.[9]

-

Condensation Reactions: Reactions like the Knoevenagel condensation allow for the formation of α,β-unsaturated systems, which are valuable Michael acceptors or components of larger conjugated systems.[9]

Chemical Utility Diagram

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound.[6]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Cat. 2) |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Cat. 3) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10][11] Safety showers and eyewash stations must be readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield compliant with OSHA or EN166 standards.[10][12]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][12] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge.[10]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[10][13] Keep away from heat, sparks, and open flames.[10]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage under a nitrogen atmosphere to maintain product quality.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10]

Conclusion: A Cornerstone for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct pathway to novel and effective therapeutics. The interplay between the activating aldehyde group and the modulating effects of the fluorinated pyridine ring makes it an indispensable tool for medicinal chemists.[1][9] Its proficient use allows for the systematic exploration of chemical space, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately accelerating the journey from laboratory discovery to life-saving medications.[2]

References

-

2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem. National Institutes of Health. [Link]

-

2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem. National Institutes of Health. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyridine-2-aldehyde Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia Limited. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. National Center for Biotechnology Information. [Link]

-

3-Fluoro-2-formylpyridine | CAS 31224-43-8 | AMERICAN ELEMENTS ®. American Elements. [Link]

-

3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017 - PubChem. National Institutes of Health. [Link]

- Preparation method of 2-amino-3-fluoropyridine - Google Patents.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Dovepress. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. dovepress.com [dovepress.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. geneseo.edu [geneseo.edu]

- 11. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-formylpyridine

Abstract

This compound, also known as 2-fluoronicotinaldehyde, is a pivotal heterocyclic building block in the development of pharmaceuticals and advanced materials.[1][2][3] Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the formyl group on the pyridine ring, make it a valuable synthon for introducing fluorinated pyridine moieties into complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key strategies, including directed ortho-metalation, oxidation of methylpyridine precursors, and halogen exchange reactions. Each section is grounded in established chemical principles to provide not just a protocol, but a framework for rational synthesis design.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The 2-fluoropyridine scaffold is particularly prevalent in a wide range of biologically active compounds. This compound serves as a versatile intermediate, allowing for a multitude of subsequent transformations through its aldehyde functionality. These include reductive aminations, Wittig reactions, and condensations, providing access to a diverse array of complex derivatives.[5]

The synthesis of this molecule, however, presents distinct challenges, primarily centered on achieving regioselective formylation of the fluorinated pyridine ring. This guide will explore the three most effective and commonly employed strategies to overcome these challenges.

Core Synthetic Strategies

The selection of a synthetic route depends on factors such as starting material availability, required scale, and laboratory capabilities. Below, we analyze three robust pathways.

Pathway 1: Directed Ortho-Metalation (DoM) of 2-Fluoropyridine

This is arguably the most direct and elegant approach for laboratory-scale synthesis. The strategy leverages the fluorine atom as a directing metalation group (DMG) to achieve highly regioselective lithiation at the C3 position.

Causality and Mechanism: Directed ortho-metalation is a powerful tool in aromatic chemistry where a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[6][7] In the case of 2-fluoropyridine, the fluorine atom, along with the pyridine nitrogen, coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium).[8][9] This complexation increases the kinetic acidity of the C3 proton, facilitating its abstraction over other protons on the ring. The resulting 2-fluoro-3-lithiopyridine intermediate can then be trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to yield the target aldehyde.

Experimental Protocol: Directed Ortho-Metalation of 2-Fluoropyridine

-

1. Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 volumes).

-

2. Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

3. Addition of Starting Material: Add 2-fluoropyridine (1.0 eq) to the cooled THF.

-

4. Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

5. Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

6. Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

7. Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.[10]

Pathway 2: Oxidation of 2-Fluoro-3-methylpyridine

This pathway is an excellent alternative, particularly if the corresponding methylpyridine precursor is readily available or more economical than 2-fluoropyridine. The core of this strategy is the selective oxidation of the methyl group at the C3 position.

Causality and Mechanism: The oxidation of a methyl group on an aromatic ring to an aldehyde can be achieved with various reagents. Selenium dioxide (SeO₂) is a classic reagent for this transformation. The mechanism involves an ene reaction followed by a[11][12]-sigmatropic rearrangement. Other common oxidants include manganese dioxide (MnO₂), which is effective for benzylic-type methyl groups, or catalytic methods involving ceric ammonium nitrate (CAN). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid (2-fluoronicotinic acid).

Experimental Protocol: Selenium Dioxide Oxidation

-

1. Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-fluoro-3-methylpyridine (1.0 eq)[13][14][15] in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

2. Reagent Addition: Add selenium dioxide (SeO₂, 1.1 - 1.2 eq) to the solution.

-

3. Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction can take several hours to reach completion.

-

4. Workup: After cooling to room temperature, the black selenium byproduct is removed by filtration through a pad of Celite.

-

5. Extraction and Purification: The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography or distillation.

Pathway 3: Halogen Exchange (Halex) on a Precursor

For larger-scale industrial applications, a Halogen Exchange (Halex) reaction can be a cost-effective route. This method typically involves the nucleophilic substitution of a chloro or bromo substituent at the C2 position with a fluoride anion.

Causality and Mechanism: The Halex reaction is a type of nucleophilic aromatic substitution (SNAr).[16] The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups. The reaction requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is usually performed at high temperatures in a polar aprotic solvent like DMSO or sulfolane to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or a crown ether) is often employed to improve the solubility and reactivity of the fluoride salt.

Experimental Protocol: Fluorination of 2-Chloro-3-formylpyridine

-

1. Reagent Preparation: In an oven-dried flask, add spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a phase-transfer catalyst (e.g., Kryptofix 222 or tetraphenylphosphonium bromide, 0.1 eq).

-

2. Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent (e.g., DMSO) followed by 2-chloro-3-formylpyridine (1.0 eq).[17]

-

3. Reaction: Heat the mixture to a high temperature (typically 150-220 °C) under a nitrogen atmosphere. Monitor the reaction for the consumption of the starting material.

-

4. Workup and Isolation: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). The organic phase is then washed, dried, and concentrated.

-

5. Purification: The final product is typically purified by vacuum distillation.

Comparative Analysis of Synthesis Pathways

The optimal choice of synthesis route is dictated by the specific requirements of the project.

| Parameter | Directed Ortho-Metalation (DoM) | Oxidation of Methylpyridine | Halogen Exchange (Halex) |

| Starting Material | 2-Fluoropyridine | 2-Fluoro-3-methylpyridine | 2-Chloro-3-formylpyridine |

| Key Reagents | n-BuLi, LDA, DMF | SeO₂, MnO₂ | KF, CsF, Phase-Transfer Catalyst |

| Yield | Moderate to Good | Moderate | Good to Excellent |

| Scalability | Poor to Moderate | Moderate | Excellent |

| Safety Concerns | Pyrophoric reagents, cryogenic temps | Toxic SeO₂, high temps | High temperatures, high pressure |

| Ideal Application | Lab-scale, rapid access, derivatization | When methyl precursor is available | Large-scale, industrial production |

Expert Insights: The DoM route offers the most direct path and is highly effective for small-scale synthesis and creating analog libraries due to its high regioselectivity. The Oxidation pathway is a solid choice if 2-fluoro-3-methylpyridine is readily accessible. For process chemistry and manufacturing, the Halex reaction is often preferred due to its scalability and the lower cost of starting materials, despite the harsh reaction conditions.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

-

General Handling: this compound may cause skin, eye, and respiratory irritation.[1][18] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[11][18]

-

Reagent-Specific Precautions:

-

Organolithiums (n-BuLi, s-BuLi): These are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.[19]

-

Selenium Dioxide (SeO₂): Highly toxic and a suspected teratogen. Avoid inhalation of dust and handle with extreme care.

-

High-Temperature Reactions: Halex reactions often require high temperatures, posing a risk of thermal burns and potential pressure buildup. Reactions should be conducted behind a blast shield.

-

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[18][19][20][21]

Conclusion

The synthesis of this compound is achievable through several strategic pathways. For discovery and medicinal chemistry applications, directed ortho-metalation provides a rapid and highly selective route. For larger-scale needs, oxidation of the corresponding methylpyridine or a halogen exchange reaction on a chlorinated precursor offer more scalable and potentially more economical alternatives. A thorough understanding of the mechanisms, operational hazards, and scalability of each method allows the research scientist or drug development professional to make an informed decision tailored to their specific objectives.

References

- This compound SAFETY DATA SHEET. (2013). Capot Chemical Co., Ltd.

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D

- 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8. (2025). ChemicalBook.

- SAFETY DATA SHEET - 2-Fluoropyridine. (2009). Fisher Scientific.

- SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. (2012). Fisher Scientific.

- SAFETY DATA SHEET - 2-Fluoropyridine. (2025). Fisher Scientific.

- 2-Fluoro-3-methylpyridine: Properties, Applications, Safety D

- 2-Fluoropyridine-3-carbaldehyde.

- Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3.

- This compound; 2-fluoropyridine-3-carbaldehyde. Chemrio.

- Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-3-pyridinecarboxaldehyde. LabSolutions.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology, PMC, NIH.

- First regioselective ortho-lithiation induced by a 2-chloropyridyl group complexation.

- Facile Rh(III)

- Directed ortho metal

- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances.

- Directed Ortho Metalation. Myers Research Group, Harvard University.

- Directed (ortho)

- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2018). Frontiers in Chemistry, PMC, NIH.

- C–H FLUORINATION OF PYRIDINES AND DIAZINES WITH AgF2. (2017). Organic Syntheses.

- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | 329794-28-7. (2025). ChemicalBook.

- 2-Fluoro-3-methylpyridine. Oakwood Chemical.

- This compound Product Description. ChemicalBook.

- 2-Fluoro-3-methylpyridine.

- 2-Fluoro-3-methylpyridine. CookeChem.

- How can 2-fluoro-3-hydroxypyridine be synthesized and applied? Guidechem.

Sources

- 1. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-pyridinecarboxaldehyde; this compound; 2-fluoropyridine-3-carbaldehyde | Chemrio [chemrio.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. baranlab.org [baranlab.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 13. 2-Fluoro-3-methylpyridine [oakwoodchemical.com]

- 14. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Fluoro-3-methylpyridine , 98% , 2369-18-8 - CookeChem [cookechem.com]

- 16. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | 329794-28-7 [chemicalbook.com]

- 18. capotchem.cn [capotchem.cn]

- 19. fishersci.com [fishersci.com]

- 20. geneseo.edu [geneseo.edu]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-formylpyridine for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-3-formylpyridine, a key building block in modern drug discovery. Recognizing the critical role of solubility in determining the developability and efficacy of pharmaceutical candidates, this document offers a multi-faceted approach, combining theoretical principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Executive Summary: The Critical Role of this compound and Its Solubility

This compound is a valued heterocyclic compound in medicinal chemistry. The presence of the fluorine atom and the formyl group on the pyridine scaffold imparts unique electronic properties and reactivity, making it a versatile intermediate in the synthesis of complex molecular architectures for novel therapeutic agents.[1][2] The pyridine ring is a common motif in many FDA-approved drugs, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3]

However, the successful application of this compound in drug development is intrinsically linked to its solubility. Poor solubility can lead to challenges in reaction setup, purification, formulation, and ultimately, can compromise the pharmacokinetic profile of a drug candidate. This guide will delve into the factors governing the solubility of this compound and provide a robust framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | [4] |

| Molecular Weight | 125.10 g/mol | [4] |

| Appearance | Solid | [5] |

| pKa (Predicted) | 1.25 ± 0.10 | [5] |

The key structural features influencing solubility are:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents like water and alcohols.[3]

-

The Formyl Group: The aldehyde functionality can also participate in hydrogen bonding as an acceptor. Its polar nature contributes to solubility in polar solvents.

-

The Fluorine Atom: Fluorine is highly electronegative and can influence the electron distribution of the entire molecule. While fluorination can sometimes increase lipophilicity, its effect on solubility is complex and depends on the overall molecular context.[6]

Based on these features, a qualitative prediction of solubility can be made. The presence of hydrogen bond acceptors suggests at least some solubility in polar protic solvents. For a related compound, 3-Fluoro-2-formylpyridine, it is noted to be slightly soluble in water and soluble in methanol.[5][7] However, for drug development purposes, precise quantitative data is essential.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This means that solutes tend to dissolve in solvents with similar polarity.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

Spectroscopic Profile of 2-Fluoro-3-formylpyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-3-formylpyridine (also known as 2-fluoronicotinaldehyde), a key building block in medicinal chemistry and materials science. In the absence of publicly available, fully assigned experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this and similar compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. The presence of a fluorine atom at the 2-position and a formyl group at the 3-position imparts unique electronic properties and reactivity to the pyridine ring. The fluorine atom, with its high electronegativity, can influence the molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable substituent in the design of novel pharmaceuticals. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a foundational understanding of its expected spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound—a fluorinated aromatic heterocycle with an aldehyde substituent—give rise to a distinct set of signals in various spectroscopic analyses. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons and the aldehydic proton. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, the nitrogen atom, and the formyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.40 - 7.60 | ddd | J(H4-H5) ≈ 7.5, J(H4-F) ≈ 4.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.20 - 7.40 | ddd | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 1.0 |

| H-6 | 8.20 - 8.40 | ddd | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5, J(H6-F) ≈ 2.0 |

| -CHO | 10.20 - 10.40 | s | - |

Causality behind Predictions:

-

H-6: This proton is ortho to the electronegative nitrogen atom, leading to a significant downfield shift.

-

Aldehyde Proton (-CHO): The aldehydic proton is highly deshielded and will appear at a characteristic downfield position. It is not expected to show significant coupling to other protons.

-

Coupling Constants: The magnitudes of the proton-proton coupling constants are typical for pyridine rings. The couplings to the fluorine atom (H-F coupling) are expected through space and through the bond network, leading to additional splitting of the signals for H-4, H-5, and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts and multiplicities will be heavily influenced by the attached fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |

| C-2 | 160 - 165 | d | ¹JCF ≈ 240-260 |

| C-3 | 120 - 125 | d | ²JCF ≈ 20-30 |

| C-4 | 125 - 130 | d | ³JCF ≈ 5-10 |

| C-5 | 122 - 127 | s (or very small d) | ⁴JCF ≈ 0-3 |

| C-6 | 150 - 155 | d | ³JCF ≈ 15-20 |

| -CHO | 188 - 192 | d | ³JCF ≈ 3-7 |

Causality behind Predictions:

-

C-2: This carbon is directly attached to the fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) and a significant downfield chemical shift.[1][2]

-

C-3 and C-4: These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively.[1]

-

C-6: The three-bond coupling to fluorine is also expected for this carbon.

-

Aldehyde Carbon (-CHO): This carbon will appear in the typical downfield region for aldehydes and may show a small three-bond coupling to the fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[3]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -70 to -90 (relative to CFCl₃) | m |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of fluorine attached to an aromatic ring typically falls within this range.[4][5] The exact position will be sensitive to the solvent and the electronic effects of the formyl group.

-

Multiplicity: The fluorine signal is expected to be a multiplet due to couplings to H-4, H-5, and H-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde group and the fluorinated pyridine ring.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | C-H stretch (aromatic) | Medium |

| 2820 - 2880 & 2720 - 2780 | C-H stretch (aldehyde) | Medium (Fermi doublet) |

| 1700 - 1720 | C=O stretch (aldehyde) | Strong |

| 1580 - 1610 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1450 - 1500 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1200 - 1250 | C-F stretch | Strong |

| 800 - 900 | C-H out-of-plane bend (aromatic) | Strong |

Causality behind Predictions:

-

C=O Stretch: The strong absorption in the region of 1700-1720 cm⁻¹ is a characteristic signature of the carbonyl group in an aromatic aldehyde.[6]

-

Aldehyde C-H Stretch: The presence of a Fermi doublet in the 2720-2880 cm⁻¹ region is a tell-tale sign of an aldehyde C-H bond.[6]

-

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region is expected for the C-F stretching vibration.[7]

Mass Spectrometry (MS)